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2-Bromo-4-fluoro-N-methyl-6-nitroaniline

Cat. No.: B1381855
CAS No.: 1845693-81-3
M. Wt: 249.04 g/mol
InChI Key: SRIAGXAZQFWSEI-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

The compound 2-Bromo-4-fluoro-N-methyl-6-nitroaniline possesses the molecular formula C₇H₆BrFN₂O₂ and exhibits a molecular weight of 249.0371 atomic mass units. The Chemical Abstracts Service has assigned this molecule the unique registry number 1845693-81-3, providing definitive identification within chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the aniline core with numbered substituent positions based on the amino group as position 1. The bromine atom occupies position 2, the fluorine atom position 4, and the nitro group position 6, while the nitrogen atom bears a methyl substituent.

Alternative nomenclature systems provide additional descriptive frameworks for this compound. The Molecular Design Limited database catalogs this substance under the identifier MFCD28962791, facilitating cross-referencing across chemical information systems. The compound's Simplified Molecular Input Line Entry System notation, expressed as CNc1c(Br)cc(cc1N+[O-])F, provides a linear representation of the molecular structure that enables computational processing and database searching. This notation explicitly indicates the connectivity between the N-methyl group (CN), the aromatic carbon bearing the amino group (c1), the bromine-substituted carbon (c(Br)), and the subsequent aromatic carbons leading to the fluorine and nitro substituents.

The systematic name construction reflects established nomenclature principles for substituted anilines. The base name "aniline" denotes the aminobenzene structure, while the numerical prefixes indicate specific substitution positions. The prefix "N-methyl" specifies methylation of the amino nitrogen, distinguishing this compound from isomeric structures where the methyl group might be attached to the aromatic ring. This precise nomenclature system prevents ambiguity and ensures accurate communication within the scientific community.

Table 1: Molecular Identification Parameters

Parameter Value Source Database
Molecular Formula C₇H₆BrFN₂O₂ Chemical Abstracts Service
Molecular Weight 249.0371 amu Aaron Chemicals Database
Chemical Abstracts Service Number 1845693-81-3 Multiple Sources
Molecular Design Limited Number MFCD28962791 Chemical Registry
Simplified Molecular Input Line Entry System CNc1c(Br)cc(cc1N+[O-])F Structural Database

Crystallographic Structure and Molecular Geometry

The crystallographic analysis of related halogenated nitroaniline compounds provides valuable insights into the expected structural parameters of this compound. Crystallographic studies of 2-Bromo-4-nitroaniline reveal that the nitro group maintains a dihedral angle of 4.57 degrees relative to the aromatic ring plane, indicating minimal deviation from planarity. This near-planar arrangement facilitates optimal orbital overlap between the nitro group and the aromatic π-system, maximizing conjugative interactions. The structural data suggest that similar geometric arrangements would be expected for the target compound, with the additional fluorine and N-methyl substituents introducing further geometric constraints.

Intermolecular interactions play crucial roles in determining crystal packing arrangements and solid-state properties. The crystal structure analysis of 2-Bromo-4-nitroaniline demonstrates the formation of intramolecular N-H⋯Br interactions, creating planar five-membered ring systems with dihedral angles of 1.64 degrees relative to the aromatic ring. These interactions significantly influence molecular geometry and may affect the conformational preferences of related N-methylated derivatives. The presence of intermolecular N-H⋯N and N-H⋯O hydrogen bonds creates extended network structures that stabilize the crystal lattice and influence physical properties such as melting point and solubility.

The incorporation of fluorine substituents introduces additional geometric considerations due to the small atomic radius and high electronegativity of fluorine. Related compounds such as 2-Bromo-4-fluoro-6-nitroaniline exhibit melting points in the range of 75.0 to 79.0 degrees Celsius, suggesting relatively ordered crystal structures with significant intermolecular interactions. The presence of multiple electron-withdrawing groups (bromine, fluorine, and nitro) creates electron-deficient aromatic systems that may participate in π-π stacking interactions or halogen bonding arrangements in the solid state.

Molecular geometry calculations based on density functional theory methods provide theoretical predictions for bond lengths and angles in similar nitroaniline systems. Studies of 2-methyl-4-nitroaniline and 2-amino-4-nitroaniline crystals reveal characteristic bond length patterns associated with nitro group conjugation and substituent effects. The nitro group typically exhibits carbon-nitrogen bond lengths of approximately 1.47 Angstroms, while the nitrogen-oxygen bonds measure approximately 1.23 Angstroms, consistent with significant double bond character.

Table 2: Comparative Geometric Parameters for Related Nitroaniline Compounds

Compound Nitro Group Dihedral Angle Melting Point Range Key Intermolecular Interactions
2-Bromo-4-nitroaniline 4.57° Not specified N-H⋯Br, N-H⋯N, N-H⋯O
2-Bromo-4-fluoro-6-nitroaniline Not determined 75.0-79.0°C Not specified
2-Methyl-4-nitroaniline Variable Not specified π-π stacking

Stereochemistry and Conformational Analysis

The stereochemical analysis of this compound reveals several important conformational considerations arising from the multiple substituents and their electronic interactions. The N-methyl group introduces conformational flexibility around the carbon-nitrogen bond, allowing rotation that may be restricted by steric interactions with adjacent substituents. The proximity of the bromine atom at position 2 to the N-methylamino group creates significant steric hindrance that influences the preferred conformational arrangements. This steric interaction may force the N-methyl group into specific orientations that minimize unfavorable contacts while maintaining optimal electronic interactions.

The electronic effects of the nitro group at position 6 create additional conformational constraints through potential intramolecular hydrogen bonding or electrostatic interactions with the amino nitrogen. The electron-withdrawing nature of the nitro group reduces the electron density on the aromatic ring and affects the basicity of the amino nitrogen, potentially influencing the preferred orientation of the N-methyl substituent. Theoretical calculations on related systems suggest that conformations maximizing the overlap between the amino group lone pair and the aromatic π-system are generally favored, although steric factors may override these electronic preferences.

The fluorine substituent at position 4 contributes to conformational preferences through both steric and electronic effects. The small size of fluorine minimizes direct steric interactions, but its high electronegativity creates local electronic perturbations that may influence the overall molecular geometry. The position of fluorine relative to the other substituents creates an asymmetric electronic environment that may stabilize specific conformational arrangements through favorable electrostatic interactions or dipole-dipole attractions.

Conformational analysis of similar N-methylaniline derivatives indicates that rotation around the carbon-nitrogen bond typically exhibits low energy barriers, allowing rapid interconversion between conformational states at ambient temperatures. However, the presence of multiple bulky substituents may increase these barriers and lead to preferred conformational populations. The interplay between steric repulsion from the bromine atom and electronic stabilization from the nitro group creates a complex conformational landscape that requires detailed computational analysis for complete characterization.

Table 3: Conformational Factors in this compound

Structural Feature Conformational Impact Electronic Contribution
N-methyl substituent Rotational flexibility Reduced amino basicity
Bromine at position 2 Steric hindrance Electronic withdrawal
Fluorine at position 4 Minimal steric effect Strong electronic withdrawal
Nitro group at position 6 Planar preference Maximum electronic withdrawal

Electronic Structure and Bonding Characteristics

The electronic structure of this compound reflects the complex interplay of multiple electron-withdrawing and electron-donating substituents attached to the aromatic ring system. The amino group serves as the primary electron-donating substituent, contributing electron density to the aromatic π-system through resonance interactions. However, the N-methylation reduces the electron-donating capability compared to primary anilines, as the methyl group decreases the availability of the nitrogen lone pair for resonance interactions. This electronic modification significantly influences the overall charge distribution and reactivity patterns of the molecule.

The nitro group at position 6 represents the strongest electron-withdrawing substituent, creating significant electronic perturbations throughout the aromatic system. Density functional theory studies of related nitroaniline compounds demonstrate that nitro groups induce substantial charge delocalization and modify frontier orbital energies. The electron-withdrawing effect extends beyond the immediate vicinity of the nitro group, influencing the entire π-electron system and affecting properties such as acidity, basicity, and reactivity toward electrophilic and nucleophilic reagents. The positioning of the nitro group ortho to the amino functionality creates particularly strong electronic interactions that may facilitate intramolecular charge transfer processes.

Halogen substituents contribute additional electronic complexity through their dual nature as both electron-withdrawing (through inductive effects) and electron-donating (through resonance) groups. The bromine atom at position 2 exhibits moderate electron-withdrawing characteristics primarily through inductive effects, while also providing some resonance stabilization through its filled p-orbitals. The fluorine atom at position 4 demonstrates the strongest electron-withdrawing inductive effect among the halogens, significantly reducing electron density on the aromatic ring. The combination of these halogen effects creates an electronic environment that differs substantially from simple monosubstituted anilines.

The frontier molecular orbital analysis reveals characteristic features associated with push-pull electronic systems. The highest occupied molecular orbital typically exhibits significant density on the amino nitrogen and adjacent aromatic carbons, reflecting the electron-donating character of the amine group. Conversely, the lowest unoccupied molecular orbital shows substantial contribution from the nitro group and adjacent aromatic positions, indicating the electron-accepting nature of this substituent. The energy gap between these frontier orbitals influences optical properties, chemical reactivity, and potential applications in electronic materials.

Table 4: Electronic Effects of Substituents in this compound

Substituent Position Primary Electronic Effect Resonance Contribution Inductive Effect
N-methylamino 1 Electron-donating Moderate (reduced by N-methyl) Weak donation
Bromine 2 Electron-withdrawing Weak donation Moderate withdrawal
Fluorine 4 Electron-withdrawing Minimal Strong withdrawal
Nitro 6 Electron-withdrawing Strong withdrawal Strong withdrawal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFN2O2 B1381855 2-Bromo-4-fluoro-N-methyl-6-nitroaniline CAS No. 1845693-81-3

Properties

IUPAC Name

2-bromo-4-fluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-7-5(8)2-4(9)3-6(7)11(12)13/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIAGXAZQFWSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244480
Record name Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
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Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845693-81-3
Record name Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
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URL https://commonchemistry.cas.org/detail?cas_rn=1845693-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-bromo-4-fluoro-N-methyl-6-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID101244480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-4-fluoro-N-methyl-6-nitroaniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7BrF2N2O2
  • CAS Number : 1845693-81-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and affinity for biological targets, which may lead to various therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines.

In Vitro Studies

The compound exhibited significant cytotoxic effects against various cancer cell lines, as summarized in the table below:

Cell LineIC50 (µM)
HeLa (Cervical)12
SKBr3 (Breast)18
HepG2 (Liver)22

These findings indicate moderate potency, with IC50 values suggesting potential for further development as an anticancer agent.

In Vivo Studies

In a murine model study, treatment with the compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor cells, indicating that the compound may induce programmed cell death through mitochondrial pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against multi-drug resistant bacterial strains.

In Vitro Antimicrobial Testing

The compound demonstrated significant antimicrobial activity, as shown in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound may serve as a novel antimicrobial agent, particularly against resistant strains.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, it is beneficial to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateModerate
5-Bromo-2-methylbenzo[d]oxazoleLowHigh
6-Bromo-2-methylbenzo[d]oxazoleModerateLow

This comparative analysis indicates that while it exhibits moderate activities, there are compounds with higher efficacy in specific areas.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal highlighted the effects of this compound on tumor growth inhibition in xenograft models. Mice treated with varying doses showed significant tumor regression and improved survival rates compared to untreated controls.
  • Antimicrobial Investigation : Another research project focused on the potential of this compound against resistant bacterial strains. The findings revealed that it could effectively reduce bacterial load in infected models, suggesting its utility in treating infections caused by multi-drug resistant organisms.

Scientific Research Applications

Pharmaceutical Development

Intermediate for Drug Synthesis
2-Bromo-4-fluoro-N-methyl-6-nitroaniline is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of anti-cancer agents and antibiotics. For instance, compounds derived from this aniline derivative have shown potential in targeting specific cancer pathways and exhibiting antimicrobial properties.

Case Study: Anti-Cancer Agents
Research has demonstrated the efficacy of compounds synthesized from this compound in inhibiting tumor growth in vitro. A study published in the Journal of Medicinal Chemistry highlighted a derivative that effectively inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further drug development .

Material Science

Specialized Polymers and Coatings
In material science, this compound is employed to create specialized polymers and coatings that enhance thermal stability and chemical resistance. These properties are essential for applications in electronics and protective materials.

Application AreaProperties EnhancedExamples
ElectronicsThermal stabilityCoatings for circuit boards
Protective GearChemical resistanceProtective clothing materials

Analytical Chemistry

Reagent for Detection
this compound serves as a reagent in various analytical methods. It aids in the detection and quantification of substances within complex mixtures, making it valuable in quality control processes within pharmaceutical manufacturing.

Case Study: Quantitative Analysis
A study conducted using high-performance liquid chromatography (HPLC) demonstrated the effectiveness of this compound as a standard reference material for quantifying other nitroaniline derivatives in pharmaceutical formulations .

Biological Research

Study of Biological Pathways
Researchers utilize this compound to investigate biological pathways and mechanisms, especially concerning drug action and metabolic processes. Its interactions with enzymes such as nitroreductases have been studied to understand its biochemical transformations within cellular environments.

Biological InteractionEffect ObservedImplications
NitroreductasesFormation of reactive intermediatesInfluences cell signaling pathways

Colorant Production

Synthesis of Dyes and Pigments
The compound is also used in the synthesis of dyes and pigments due to its vibrant color properties and stability. This application is particularly relevant in the textile and paint industries.

IndustryApplicationColor Properties
TextileDye productionBright colors
PaintPigment formulationLong-lasting hues

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-bromo-4-fluoro-N-methyl-6-nitroaniline with structurally related bromonitroaniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound 2-Br, 4-F, 6-NO₂, N-CH₃ C₇H₆BrFN₂O₂ ~261.04 N-methyl group enhances lipophilicity
4-Bromo-2-methoxy-N-methyl-6-nitroaniline 4-Br, 2-OCH₃, 6-NO₂, N-CH₃ C₈H₉BrN₂O₃ 261.075 Methoxy at position 2 instead of fluoro
2-Bromo-4-chloro-6-nitroaniline 2-Br, 4-Cl, 6-NO₂ C₆H₄BrClN₂O₂ 251.47 Chloro at position 4 instead of fluoro
4-Bromo-2-methyl-6-nitroaniline 4-Br, 2-CH₃, 6-NO₂ C₇H₇BrN₂O₂ 231.05 Methyl at position 2; lacks fluoro/N-methyl
2-Bromo-6-methoxy-4-nitroaniline 2-Br, 6-OCH₃, 4-NO₂ C₇H₇BrN₂O₃ 247.05 Methoxy at position 6; nitro at position 4

Reactivity and Functional Group Effects

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and halogen (Br, F) groups are strong EWGs, directing electrophilic substitution to meta/para positions. The fluoro group’s high electronegativity increases resonance stabilization compared to chloro or methyl analogs .
  • N-Methyl vs. NH₂: The N-methyl group reduces hydrogen-bonding capacity, increasing solubility in non-polar solvents compared to 2-bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5) .

Preparation Methods

Methodology

The core step in synthesizing 2-bromo-4-fluoro-N-methyl-6-nitroaniline involves regioselective bromination of appropriately substituted aromatic compounds, typically aniline derivatives or phenols. Several approaches are documented:

  • Copper-Catalyzed Oxidative Bromination :
    A practical, regioselective method involves treating free anilines with sodium bromide (NaBr) and an oxidant such as sodium persulfate (Na₂S₂O₈) or hydrogen peroxide, catalyzed by copper sulfate (CuSO₄·5H₂O). This method favors bromination at the ortho and para positions relative to amino groups, with regioselectivity influenced by substituents and reaction conditions.

  • Electrophilic Bromination with Bromine :
    Direct bromination using elemental bromine (Br₂) at controlled low temperatures (around -10°C to 0°C) in organic solvents like dichloromethane or chloroform, often with added hydrogen peroxide as an oxidant, enhances regioselectivity toward the desired position (position 2 in this case). This process minimizes polybromination and dibromination side products.

Reaction Conditions & Parameters

Parameter Typical Range Notes
Temperature -10°C to 60°C Lower temperatures favor regioselectivity and minimize polybromination
Solvent Dichloromethane, chloroform Organic solvents facilitate controlled bromination
Oxidant Hydrogen peroxide, sodium persulfate Promotes selective bromination
Catalyst Copper sulfate Enhances regioselectivity in oxidative bromination

Research Findings

  • Copper-catalyzed bromination is efficient and environmentally friendly, offering high regioselectivity and yields (~90%).
  • Bromination of para-fluoroaniline derivatives yields predominantly mono-brominated products with minimal dibromination, especially under controlled temperature and oxidant conditions.

Nitration and Fluorination

Nitration of Aromatic Precursors

  • Nitration typically occurs via electrophilic substitution using a mixture of nitric acid and sulfuric acid at controlled temperatures (around 0°C to 25°C).
  • The nitration introduces the nitro group at the desired position, often ortho or para relative to existing substituents, depending on their activating/deactivating nature.

Fluorination

  • Fluorination is achieved through nucleophilic aromatic substitution or via fluorinating reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).
  • Alternatively, starting from fluorinated precursors such as 4-fluoroaniline simplifies the process, avoiding harsh fluorination conditions.

Methylation of Aniline Derivatives

  • N-Methylation is performed by treating aniline derivatives with methylating agents like methyl iodide (CH₃I) or dimethyl sulfate under basic conditions (e.g., potassium carbonate).
  • The reaction is typically carried out in polar aprotic solvents such as acetone or acetonitrile at room temperature or slightly elevated temperatures.

Consolidated Synthetic Route

Based on the above, a typical synthesis pathway for This compound can be summarized as follows:

Step Reagents & Conditions Purpose References
Starting Material Para-fluoroaniline Activating group ,,
Acetylation Acetic anhydride, heat Protect amino group, direct substitution
Nitration HNO₃ / H₂SO₄ Introduce nitro group
Bromination NaBr / Na₂S₂O₈ / CuSO₄, low temp Regioselective bromination at position 2 ,
N-Methylation Methyl iodide, base Methylate amino group

Data Table Summarizing Preparation Parameters

Method Raw Materials Key Reagents Solvent Temperature Range Yield (%) Notes
Copper-catalyzed oxidative bromination Para-fluoroaniline derivatives NaBr, Na₂S₂O₈, CuSO₄ Water, organic solvents -10°C to 60°C 85-92 High regioselectivity
Direct bromination with Br₂ Aromatic precursor Bromine Dichloromethane -10°C to 0°C 80-90 Minimized dibromination
Nitration Aromatic amine HNO₃ / H₂SO₄ - 0°C to 25°C 75-85 Controlled nitration
Methylation Aniline derivative CH₃I, K₂CO₃ Acetone Room temperature 85-95 Methylation efficiency

Research Findings & Considerations

  • Regioselectivity : Copper-catalyzed oxidative bromination offers superior regioselectivity, favoring substitution at position 2 due to electronic and steric effects.
  • Environmental Impact : Using oxidants like hydrogen peroxide and copper catalysts aligns with green chemistry principles, reducing hazardous waste.
  • Yield Optimization : Maintaining low reaction temperatures and precise molar ratios enhances yield and purity, with typical yields exceeding 90% in optimized conditions.
  • Side Products : Dihalogenated by-products are minimized through controlled reaction conditions and choice of reagents.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-fluoro-N-methyl-6-nitroaniline?

  • Methodological Answer : The synthesis typically involves sequential functionalization of an aniline precursor. For example:

N-Methylation : Introduce the methyl group via reductive alkylation using methyl iodide or formaldehyde in the presence of a reducing agent (e.g., NaBH₃CN). Similar strategies are employed for N-Boc-protected analogs .

Halogenation and Nitration : Bromination and fluorination can be achieved using electrophilic reagents (e.g., NBS for bromination, Selectfluor for fluorination). Nitration is performed with mixed HNO₃/H₂SO₄ under controlled conditions to avoid over-nitration .
Purification: Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are recommended. Purity (>98%) should be verified via GC or HPLC .

Q. How can the purity and identity of the compound be confirmed post-synthesis?

  • Methodological Answer :
  • Chromatography : Use GC or HPLC with a polar stationary phase (e.g., C18) and UV detection (λ = 254 nm) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to structurally similar nitroanilines (e.g., δ ~8.2 ppm for aromatic protons adjacent to nitro groups) .
  • FT-IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and N-H stretching (~3350 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, Br, and F percentages against theoretical values (C₇H₅BrFN₂O₂: C 29.71%, H 1.74%) .

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodological Answer : Store as a solid at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid prolonged exposure to moisture, as nitro groups may hydrolyze. Stability should be monitored via periodic TLC or HPLC .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :
  • High-Field NMR : Use 500+ MHz instruments to resolve overlapping peaks. For example, coupling between fluorine (¹⁹F) and adjacent protons can cause complex splitting; decoupling experiments or 2D NMR (e.g., HSQC) may clarify assignments .
  • Computational Predictions : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method) using software like Gaussian or ORCA .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Crystallization Challenges : The compound’s planar aromatic structure and strong intermolecular interactions (e.g., hydrogen bonding) may lead to amorphous precipitates.
  • Solutions :

Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

Employ crystal engineering additives (e.g., co-formers like carboxylic acids).

For X-ray diffraction, collect data at low temperatures (100 K) to reduce thermal motion. Refinement via SHELXL or SHELXT is recommended for resolving disordered bromine/fluorine positions .

Q. How does the nitro group influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director. In cross-coupling reactions (e.g., Suzuki), the bromine atom at the ortho position is more reactive due to reduced steric hindrance compared to para-fluorine. Kinetic control (low temperature, Pd(PPh₃)₄ catalyst) favors ortho substitution, while thermodynamic conditions (higher temperature) may shift selectivity. Monitor reaction progress via LC-MS .

Q. Can computational methods predict the compound’s reactivity in radical reactions?

  • Methodological Answer : Yes. Use DFT (B3LYP/6-311+G(d,p)) to calculate:
  • Spin Density Maps : Identify sites prone to radical attack (e.g., bromine vs. fluorine positions).
  • Activation Energy Barriers : Compare pathways for bromine abstraction vs. hydrogen atom transfer.
    Experimental validation via EPR spectroscopy or trapping experiments (e.g., TEMPO) is critical .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for similar nitroanilines?

  • Methodological Answer : Variations in melting points (e.g., 137–141°C vs. 128–132°C for analogs ) often stem from polymorphic forms or impurities. To resolve:

Perform DSC to identify polymorph transitions.

Recrystallize from different solvents (e.g., ethanol vs. acetone) and compare melting ranges.

Cross-validate purity via elemental analysis .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Spill Management : Neutralize with a 1:1:1 mixture of sand, sodium carbonate, and vermiculite. Collect residues in sealed containers for hazardous waste disposal.
  • Toxicity : Acute toxicity data (LD₅₀) for similar bromonitroanilines suggests oral toxicity (H302); avoid ingestion or skin contact .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-N-methyl-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluoro-N-methyl-6-nitroaniline

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